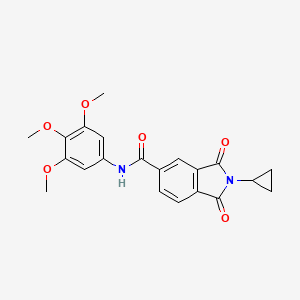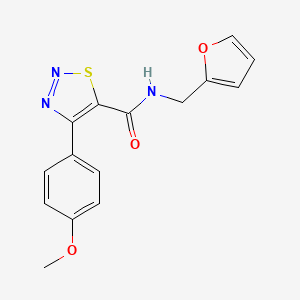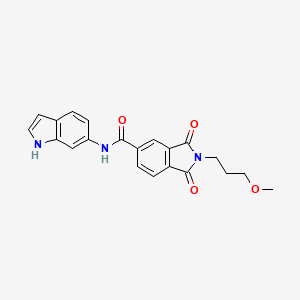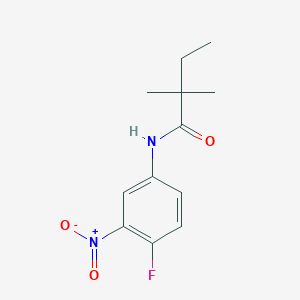![molecular formula C18H18ClN3O4S B11020299 (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11020299.png)
(2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic molecule featuring a thiazole ring, a benzodioxin moiety, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the chloro and methyl groups. The benzodioxin moiety is then synthesized separately and coupled with the thiazole derivative. Finally, the piperazine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzodioxin moiety, converting it to an alcohol.
Substitution: The chloro group in the thiazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may act as an enzyme inhibitor or receptor modulator, providing a basis for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of dyes and pigments.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzodioxin moiety can enhance the compound’s binding affinity and specificity, while the piperazine ring may improve its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
(2-Chloro-1,3-thiazol-5-yl)methyl derivatives: These compounds share the thiazole ring and chloro group but differ in the substituents attached to the ring.
Benzodioxin derivatives: Compounds with the benzodioxin moiety but different functional groups or ring systems.
Piperazine derivatives: Molecules containing the piperazine ring with various substituents.
Uniqueness
The uniqueness of (2-Chloro-5-methyl-1,3-thiazol-4-yl)[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]methanone lies in its combination of three distinct pharmacophores: the thiazole ring, benzodioxin moiety, and piperazine ring
特性
分子式 |
C18H18ClN3O4S |
|---|---|
分子量 |
407.9 g/mol |
IUPAC名 |
[4-(2-chloro-5-methyl-1,3-thiazole-4-carbonyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
InChI |
InChI=1S/C18H18ClN3O4S/c1-11-15(20-18(19)27-11)17(24)22-8-6-21(7-9-22)16(23)14-10-25-12-4-2-3-5-13(12)26-14/h2-5,14H,6-10H2,1H3 |
InChIキー |
YLCNGJIYRILIMR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)Cl)C(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-1-[4-(propan-2-yl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B11020226.png)
![N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11020232.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11020234.png)
![3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate](/img/structure/B11020235.png)
![1,3-dimethyl-7-[2-oxo-2-(piperidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11020243.png)


![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11020269.png)
![2-[(2S)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-1-oxopentan-2-yl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11020275.png)


![4-butyl-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11020298.png)
![Ethyl 4-phenyl-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11020300.png)

